molecular formula C27H26N2O3 B389521 11-(2,5-dimethoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(2,5-dimethoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B389521
M. Wt: 426.5g/mol
InChI Key: GCVGKBWXCHEOJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-(2,5-dimethoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This particular compound is characterized by its unique structure, which includes a hexahydrobenzo[b][1,4]benzodiazepin-7-one core with dimethoxyphenyl and phenyl substituents.

Preparation Methods

The synthesis of 11-(2,5-dimethoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through various synthetic routes. One common method involves the Pictet-Spengler reaction, which is a chemical reaction that forms tetrahydroisoquinoline derivatives through the condensation of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst . This reaction is particularly useful for synthesizing complex benzodiazepine derivatives.

Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by cyclization and functional group modifications. The reaction conditions typically require controlled temperatures, specific catalysts, and purification steps to ensure high yield and purity.

Chemical Reactions Analysis

11-(2,5-dimethoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where substituents like halogens or alkyl groups can be introduced using appropriate reagents and conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction may produce alcohols or amines.

Scientific Research Applications

11-(2,5-dimethoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has various scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s interactions with biological systems are studied to understand its potential effects and applications in pharmacology.

    Medicine: Research focuses on its potential therapeutic uses, particularly in the treatment of neurological and psychiatric disorders.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 11-(2,5-dimethoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system . By enhancing the inhibitory effects of GABA, it produces sedative, anxiolytic, and anticonvulsant effects. The compound binds to specific sites on the GABA receptor, facilitating the opening of chloride ion channels and leading to hyperpolarization of neurons, which reduces neuronal excitability.

Comparison with Similar Compounds

Similar compounds to 11-(2,5-dimethoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one include other benzodiazepines such as clonazepam, chlordiazepoxide, and flurazepam These compounds share a common benzodiazepine core structure but differ in their substituents, which influence their pharmacological properties and therapeutic uses

Similar Compounds

  • Clonazepam
  • Chlordiazepoxide
  • Flurazepam

These compounds are used in various therapeutic contexts, primarily for their anxiolytic, sedative, and anticonvulsant properties.

Properties

Molecular Formula

C27H26N2O3

Molecular Weight

426.5g/mol

IUPAC Name

6-(2,5-dimethoxyphenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C27H26N2O3/c1-31-19-12-13-25(32-2)20(16-19)27-26-23(28-21-10-6-7-11-22(21)29-27)14-18(15-24(26)30)17-8-4-3-5-9-17/h3-13,16,18,27-29H,14-15H2,1-2H3

InChI Key

GCVGKBWXCHEOJV-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC5=CC=CC=C5N2

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC5=CC=CC=C5N2

Origin of Product

United States

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